4-fluoro-3-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
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Overview
Description
4-fluoro-3-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a complex chemical compound often employed in scientific research due to its unique structure and reactivity. This compound contains a mix of fluoro, methyl, and sulfonamide groups attached to a pyrroloquinolinyl framework, suggesting potential in various biochemical applications and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically involves several key steps:
Initial Formation of the Pyrroloquinolinyl Core: : Starting from commercially available precursors, cyclization reactions are employed to form the pyrroloquinolinyl core.
Introduction of Fluoro and Methyl Groups: : Fluorination and methylation are performed using reagents such as fluorinating agents and methyl iodide under controlled temperature and pH.
Sulfonamide Group Addition:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be optimized for scale, utilizing continuous flow reactors to maintain high yields and purity. Key aspects would involve:
Process Optimization: : Fine-tuning reaction conditions such as temperature, pressure, and reagent concentrations.
Catalyst Selection: : Utilizing efficient catalysts to enhance reaction rates and selectivity.
Purification Techniques: : Implementing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide undergoes several types of chemical reactions:
Oxidation: : Typically involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Reactions involving this compound often utilize:
Solvents: : Such as dichloromethane, dimethyl sulfoxide, or methanol.
Catalysts: : Transition metal catalysts like palladium on carbon or platinum oxide.
Reaction Conditions: : Controlled temperatures ranging from -78°C for cryogenic reactions to reflux conditions at 100°C or higher.
Major Products Formed
The primary products formed from reactions with this compound include variously substituted derivatives depending on the type of reaction (e.g., fluorinated, methylated, or sulfonated products).
Scientific Research Applications
Chemistry
This compound serves as a valuable intermediate in organic synthesis, enabling the formation of more complex molecules. Its unique structure facilitates studies in reaction mechanisms and kinetic analysis.
Biology and Medicine
In biological research, the compound’s interactions with enzymes and proteins are explored to develop potential therapeutic agents. Its structure allows binding to specific biological targets, aiding in drug discovery and development.
Industry
Industrially, it is used in the manufacture of specialty chemicals and advanced materials, leveraging its chemical stability and reactivity.
Mechanism of Action
Molecular Targets
The compound interacts with various molecular targets, such as enzymes and receptors, by binding to active sites and modulating their activity. This is often studied using biochemical assays and computational modeling.
Pathways Involved
Its mechanism of action involves pathways such as signal transduction, metabolic regulation, and gene expression modulation. The compound’s effects can be traced through cellular assays and in vivo studies.
Comparison with Similar Compounds
4-fluoro-3-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is compared with compounds like:
4-chloro-3-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide: : Substitution of chlorine for fluorine changes the reactivity and binding affinity.
4-fluoro-3-methyl-N-(1-methyl-2-oxo-1,2-dihydroquinolin-8-yl)benzenesulfonamide: : Altering the quinoline framework affects the compound's steric and electronic properties.
N-(1-methyl-2-oxo-1,2-dihydroquinolin-8-yl)-4-methylbenzenesulfonamide: : Removing the fluoro group impacts its chemical stability and reactivity.
This compound’s unique structure and functional groups distinguish it from its analogs, offering distinct advantages in various applications.
Properties
IUPAC Name |
4-fluoro-3-methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-11-8-15(5-6-17(11)20)26(24,25)21-14-9-13-4-3-7-22-18(13)16(10-14)12(2)19(22)23/h5-6,8-10,12,21H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAFCDSMCKPATN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=CC(=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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